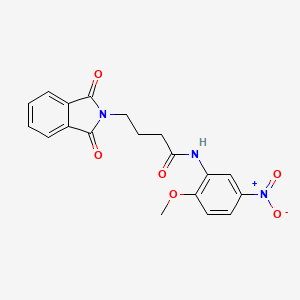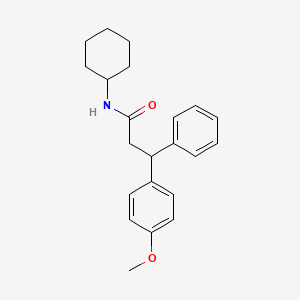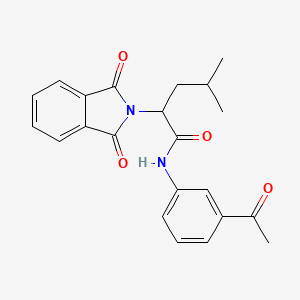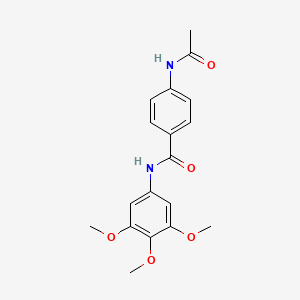![molecular formula C11H14ClNO3S B5139193 4-[(4-chlorobenzyl)sulfonyl]morpholine](/img/structure/B5139193.png)
4-[(4-chlorobenzyl)sulfonyl]morpholine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[(4-chlorobenzyl)sulfonyl]morpholine, also known as CBM, is a chemical compound that has gained significant attention in the scientific community due to its unique properties and potential applications. CBM is a sulfonamide derivative that has been reported to possess a range of biological activities, including antitumor, anti-inflammatory, and antiviral effects.
Applications De Recherche Scientifique
4-[(4-chlorobenzyl)sulfonyl]morpholine has been extensively studied for its potential applications in various fields of science, including medicine, biology, and chemistry. One of the most significant applications of this compound is its antitumor activity. Several studies have reported that this compound can inhibit the growth and proliferation of various cancer cell lines, including breast, lung, and prostate cancer cells. This compound has also been shown to induce apoptosis in cancer cells by activating the caspase pathway.
Another potential application of this compound is its anti-inflammatory activity. This compound has been reported to reduce the production of pro-inflammatory cytokines, such as TNF-α and IL-6, in vitro and in vivo. This anti-inflammatory effect of this compound may be useful in the treatment of various inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease.
This compound has also been studied for its antiviral activity. Several studies have reported that this compound can inhibit the replication of various viruses, including HIV, HCV, and influenza virus. This compound may be useful in the development of new antiviral drugs that can target multiple viruses.
Mécanisme D'action
The mechanism of action of 4-[(4-chlorobenzyl)sulfonyl]morpholine is not fully understood. However, several studies have suggested that this compound may exert its biological effects by inhibiting the activity of various enzymes, such as proteases and kinases, that are involved in cell signaling pathways. This compound may also interact with cellular membranes and disrupt their function, leading to cell death.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects on cells and tissues. This compound can induce DNA damage and inhibit DNA synthesis, leading to cell cycle arrest and apoptosis. This compound can also inhibit the activity of various enzymes, such as topoisomerases and proteases, that are involved in DNA replication and repair. This compound can also disrupt the function of cellular membranes, leading to changes in membrane potential and ion transport.
Avantages Et Limitations Des Expériences En Laboratoire
4-[(4-chlorobenzyl)sulfonyl]morpholine has several advantages for use in lab experiments. This compound is readily available and can be synthesized in high yield and purity. This compound is also stable under a wide range of experimental conditions and can be stored for long periods without degradation. This compound has been extensively studied for its biological activities, and its mechanism of action is well understood.
However, there are also limitations to the use of this compound in lab experiments. This compound is a sulfonamide derivative, and its use may be limited by its potential toxicity and side effects. This compound may also interact with other compounds in the experimental system, leading to false-positive or false-negative results.
Orientations Futures
There are several future directions for research on 4-[(4-chlorobenzyl)sulfonyl]morpholine. One area of research is the development of new this compound derivatives with improved biological activities and reduced toxicity. Another area of research is the investigation of the mechanism of action of this compound and its interaction with cellular targets. The use of this compound in combination with other drugs or therapies may also be explored to enhance its therapeutic efficacy. Finally, the potential use of this compound in clinical trials for the treatment of cancer, inflammatory diseases, and viral infections should be further investigated.
Méthodes De Synthèse
The synthesis of 4-[(4-chlorobenzyl)sulfonyl]morpholine involves the reaction of 4-chlorobenzyl chloride with morpholine in the presence of a base, followed by the addition of sodium sulfite to form the sulfonamide derivative. The reaction is carried out under reflux conditions, and the product is obtained in high yield and purity. The structure of this compound has been confirmed by various analytical techniques, including NMR spectroscopy and mass spectrometry.
Propriétés
IUPAC Name |
4-[(4-chlorophenyl)methylsulfonyl]morpholine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14ClNO3S/c12-11-3-1-10(2-4-11)9-17(14,15)13-5-7-16-8-6-13/h1-4H,5-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBLQYWNDGKICCK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1S(=O)(=O)CC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![6-(3-chloro-4-methylphenyl)-2-(4-morpholinyl)pyrido[4,3-d]pyrimidin-5(6H)-one](/img/structure/B5139111.png)
![N-[2-(difluoromethoxy)phenyl]-3-(morpholin-4-ylsulfonyl)benzamide](/img/structure/B5139119.png)
![N-[4-chloro-2-(trifluoromethyl)phenyl]-3-propoxybenzamide](/img/structure/B5139127.png)
![2,6-dimethoxy-4-{[4-(3-methoxybenzyl)-1-piperazinyl]methyl}phenol ethanedioate (salt)](/img/structure/B5139134.png)

![11-(4-biphenylyl)-3-(3,4-dimethoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5139147.png)
![N~1~-[2-(4-methoxyphenyl)ethyl]-N~2~-[(4-methoxyphenyl)sulfonyl]-N~2~-phenylglycinamide](/img/structure/B5139152.png)


![4-{[3-(4-fluorophenyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}phenyl methanesulfonate](/img/structure/B5139176.png)

![ethyl 3-[5-methoxy-2-[2-(4-oxo-3-phenyl-2-thioxo-1,3-thiazolidin-5-ylidene)ethylidene]-1,3-benzothiazol-3(2H)-yl]propanoate](/img/structure/B5139189.png)
![N~2~-(3-chloro-4-methoxyphenyl)-N~1~-[4-chloro-3-(trifluoromethyl)phenyl]-N~2~-(methylsulfonyl)glycinamide](/img/structure/B5139195.png)
![1,5-dimethyl-4-[(7-nitro-2,1,3-benzoxadiazol-4-yl)amino]-2-phenyl-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B5139201.png)
